molecular formula C25H20N4O4 B3002118 7,8-dimethoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-11-5

7,8-dimethoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B3002118
CAS No.: 901246-11-5
M. Wt: 440.459
InChI Key: OVEFQQLKMRPMSF-UHFFFAOYSA-N
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Description

“7,8-dimethoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline” is a synthetic organic compound that belongs to the class of pyrazoloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7,8-dimethoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline” typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the condensation of appropriate hydrazines with diketones or β-ketoesters.

    Quinoline ring construction: This step often involves cyclization reactions, such as the Pfitzinger reaction or Skraup synthesis.

    Functional group modifications: Introduction of methoxy, nitro, and tolyl groups can be done through electrophilic aromatic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and tolyl groups.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

“7,8-dimethoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline” may have applications in:

    Medicinal Chemistry: Potential as a pharmacophore for developing new drugs targeting specific enzymes or receptors.

    Biological Studies: Used as a probe to study biological pathways and interactions.

    Material Science: Possible applications in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 7,8-dimethoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
  • 7,8-dimethoxy-1-(3-nitrophenyl)-3-(m-tolyl)-1H-pyrazolo[4,3-c]quinoline

Uniqueness

The unique combination of methoxy, nitro, and tolyl groups in “7,8-dimethoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline” may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

7,8-dimethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4/c1-15-7-9-16(10-8-15)24-20-14-26-21-13-23(33-3)22(32-2)12-19(21)25(20)28(27-24)17-5-4-6-18(11-17)29(30)31/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEFQQLKMRPMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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